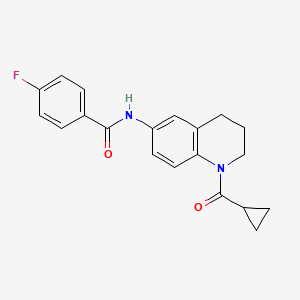

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide

Description

Properties

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O2/c21-16-7-5-13(6-8-16)19(24)22-17-9-10-18-15(12-17)2-1-11-23(18)20(25)14-3-4-14/h5-10,12,14H,1-4,11H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFGZPUMBPQGZKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)F)N(C1)C(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide typically involves multiple steps, starting with the preparation of the cyclopropanecarbonyl group and the tetrahydroquinoline moiety. These intermediates are then coupled with 4-fluorobenzoyl chloride under specific reaction conditions to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The fluorine atom in the benzamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols. Substitution reactions can result in various substituted benzamides .

Scientific Research Applications

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Motifs and Functional Groups

Key Analog 1 : 4-Chloro-3-[1-(2-Chloro-6-Fluorobenzoyl)-1,2,3,4-Tetrahydroquinolin-6-yl]-N-Methylbenzamide (4P1)

- Formula : C₂₄H₁₉Cl₂FN₂O₂

- Differences :

- Substituted with two chlorine atoms (4-chloro and 2-chloro-6-fluorobenzoyl) instead of a single 4-fluoro group.

- Contains an N-methylbenzamide rather than a simple benzamide.

- Implications: Increased molecular weight and hydrophobicity due to chlorine atoms may reduce solubility compared to the target compound .

Key Analog 2 : N-[4-(1-Cyclopropanecarbonyl-1,2,3,4-Tetrahydroquinolin-6-yl)-1,3-Thiazol-2-yl]-3-Methoxy-N-Methylbenzamide

- Formula : C₂₅H₂₅N₃O₃S

- Differences: Incorporates a thiazole ring as a linker between the tetrahydroquinoline and benzamide groups. Features a 3-methoxy-N-methylbenzamide substituent.

- Methoxy and N-methyl groups may improve lipophilicity and blood-brain barrier penetration .

Key Analog 3 : Cyprofuram (N-(3-Chlorophenyl)-N-(Tetrahydro-2-Oxo-3-Furanyl)-Cyclopropanecarboxamide)

- Formula : C₁₅H₁₅ClN₂O₂

- Differences: Replaces tetrahydroquinoline with a tetrahydrofuranone ring. Substituted with a 3-chlorophenyl group instead of benzamide.

- Implications: The tetrahydrofuranone ring may confer different conformational dynamics and solubility profiles.

Comparative Data Table

Research Findings and Implications

Methoxy groups (as in the thiazolyl analog) increase electron-donating capacity, which may modulate receptor interactions .

Thiazole-containing analogs exhibit higher polar surface areas, which could improve solubility compared to purely aromatic systems .

Biological Activity: Cyprofuram’s pesticidal activity suggests that cyclopropane-carboxamide derivatives may interact with enzymes or receptors in pests, a trait that could be explored in the target compound for agricultural or pharmaceutical uses .

Methodological Considerations

Structural comparisons were facilitated by crystallographic databases (e.g., Cambridge Structural Database, CSD) and software tools (Mercury CSD, SHELX). These resources enable precise analysis of bond lengths, angles, and packing patterns, critical for understanding structure-activity relationships . For instance, Mercury’s packing similarity calculations can identify conserved intermolecular interactions across analogs .

Biological Activity

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a tetrahydroquinoline core linked to a cyclopropanecarbonyl group and a 4-fluorobenzamide moiety. This unique combination of functional groups suggests various potential interactions with biological targets.

| Feature | Description |

|---|---|

| Core Structure | Tetrahydroquinoline |

| Functional Groups | Cyclopropanecarbonyl, 4-Fluorobenzamide |

| Molecular Formula | C_{16}H_{18}N_{2}O_{2} |

| CAS Number | 1005293-13-9 |

Antimicrobial Properties

Research indicates that derivatives of tetrahydroquinoline structures often exhibit significant antimicrobial activity. The presence of the tetrahydroquinoline moiety in this compound suggests possible interactions with bacterial membranes or enzymes involved in cell wall synthesis. This compound may inhibit the growth of various pathogens through these mechanisms.

Anticancer Potential

The compound's structure allows it to potentially interact with molecular targets involved in cancer cell proliferation. Studies have shown that similar compounds can inhibit key signaling pathways associated with tumor growth and metastasis. The cyclopropanecarbonyl group may enhance binding affinity to specific receptors or enzymes involved in cancer progression .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase or other hydrolases involved in neurotransmitter breakdown or metabolic processes.

- Receptor Modulation : It could bind to specific receptors influencing cellular signaling pathways related to inflammation or cancer progression.

Study on Anticancer Activity

A study conducted on similar tetrahydroquinoline derivatives demonstrated their ability to inhibit tumor cell proliferation through apoptosis induction. The compounds showed IC50 values comparable to established anticancer drugs, indicating their potential as therapeutic agents.

Antimicrobial Efficacy

In vitro studies have shown that related compounds exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and modulating membrane permeability .

Q & A

Q. Q1. How can the synthetic route for N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide be optimized to improve yield and purity?

Methodological Answer :

- Key Steps :

- Cyclopropane Carbonylation : Use cyclopropanecarboxylic acid chloride under anhydrous conditions with a base (e.g., triethylamine) to acylate the tetrahydroquinoline nitrogen.

- Benzamide Coupling : Employ carbodiimide coupling agents (e.g., EDC/HOBt) to conjugate 4-fluorobenzoic acid to the 6-amino group of the tetrahydroquinoline scaffold.

- Optimization Strategies :

Q. Q2. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- NMR: Identify aromatic protons (δ 7.0–8.0 ppm for fluorobenzamide), cyclopropane protons (δ 1.0–1.5 ppm), and tetrahydroquinoline backbone signals.

- NMR: Detect the fluorine atom in the benzamide moiety (δ ~ -110 ppm) .

- Mass Spectrometry :

- ESI-HRMS confirms molecular weight (e.g., calculated vs. observed [M+H]) with <2 ppm error .

- X-ray Crystallography :

Advanced Research Questions

Q. Q3. How can chiral separation of enantiomers be achieved for derivatives of this compound?

Methodological Answer :

- Chiral Stationary Phases :

- Use supercritical fluid chromatography (SFC) with a Chiralpak AD-H column (3 cm × 15 cm) and isopropyl alcohol/CO mobile phase (50:50, 100 bar) .

- Optimization :

- Adjust column temperature (25–40°C) and flow rate (50 mL/min) for baseline separation.

- Validate enantiomeric excess (ee >99%) via polarimetry and chiral HPLC .

Q. Q4. What in vivo models are suitable for studying the neurotrophic effects of this compound?

Methodological Answer :

- Corneal Nerve Regeneration :

- Use a murine corneal injury model to assess neurite outgrowth via immunohistochemistry (β-III tubulin staining) .

- Cognitive Function :

- Dosage :

Q. Q5. How can computational methods predict binding affinities to 5-HT receptors?

Methodological Answer :

- Molecular Docking :

- Dynamic Simulations :

Q. Q6. How to resolve contradictions in biological activity data across different assay platforms?

Methodological Answer :

- Case Example : Discrepancies in 5-HT agonist potency between in vitro (cAMP assay) and in vivo (gastric motility) studies.

- Strategies :

Structural and Mechanistic Questions

Q. Q7. What role does the cyclopropane moiety play in the compound’s metabolic stability?

Methodological Answer :

- Cytochrome P450 (CYP) Resistance :

- Comparative Studies :

Q. Q8. How to design derivatives to enhance blood-brain barrier (BBB) penetration?

Methodological Answer :

- Computational Predictors :

- Use QikProp to estimate logP (optimal 2–3) and polar surface area (<90 Å) .

- Structural Modifications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.